DIRECT BLUE 200

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Direct Blue 200, also known as Direct Supra Blue 4BL, is a dark blue powder that is soluble in water . It is primarily used for dyeing cellulose fabrics and can be dyed in a neutral or acetic acid bath. It can also be used for direct printing of cellulose fabrics and dyeing of paper .

Synthesis Analysis

The synthesis of Direct Blue 200 involves a series of reactions including diazotisation, azo coupling, and demethylation . The specific reactants used in the synthesis include o-dianisidine, 1-naphthol-3,6,8-trisulfonic acid, N-phenyl-J acid, and copper sulfate .

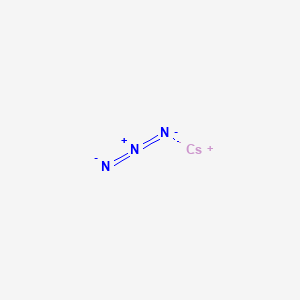

Molecular Structure Analysis

The molecular structure of Direct Blue 200 is complex. It is a 2:1 copper:ligand complex . It contains a blue aromatic oligomeric benzene ring structure .

Chemical Reactions Analysis

The preparation of Direct Blue 200 involves synthetic chemical methods, including the dimerization reaction and nitration reaction of aniline . In terms of degradation, a study has proposed a degradation pathway for a similar dye, CI Direct Blue 15, based on treated wastewater analysis using UV-Vis spectrophotometry and gas chromatography–mass spectrometry (GC-MS) .

properties

CAS RN |

12217-57-1 |

|---|---|

Product Name |

DIRECT BLUE 200 |

Molecular Formula |

C15H33N3 |

Molecular Weight |

0 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Rifamycin, 3-[(methoxyimino)methyl]-](/img/structure/B1172555.png)